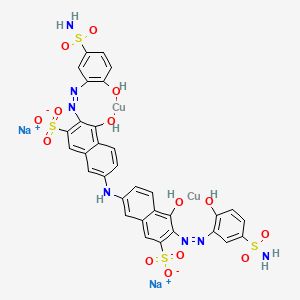
C.I. Direct violet 66
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Direct violet 66 is a multifunctional dye widely used in various scientific and industrial applications. It is known for its vibrant violet color and is utilized in biological experiments, textile dyeing, food pigments, and dye-sensitized solar cells . The compound has a molecular formula of C32H19Cu2N7Na2O14S4 and a molecular weight of 1026.86 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct violet 66 involves complex organic reactions. Typically, it is synthesized through the reaction of specific aromatic amines with copper salts under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are crucial to achieving the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the precise control of reaction parameters to ensure high yield and purity. The dye is then purified through filtration and crystallization processes before being packaged for use .
Analyse Chemischer Reaktionen
Types of Reactions
C.I. Direct violet 66 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color and properties.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different quinonoid structures, while reduction can lead to the formation of leuco compounds .
Wissenschaftliche Forschungsanwendungen
C.I. Direct violet 66 is extensively used in scientific research due to its versatile properties:
Chemistry: It is used as a staining agent to visualize chemical reactions and structures.
Biology: The dye is employed in cell staining, allowing researchers to observe and analyze cell structures and functions.
Medicine: It is used in diagnostic procedures to detect and differentiate various biological molecules.
Industry: The dye is used in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Wirkmechanismus
The mechanism of action of C.I. Direct violet 66 involves its interaction with specific molecular targets. In biological systems, the dye binds to cellular components, allowing for visualization and analysis. The pathways involved include the binding of the dye to nucleic acids and proteins, facilitating the study of cellular structures and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- C.I. Direct violet 51
- C.I. Direct violet 9
- C.I. Direct violet 35
Uniqueness
C.I. Direct violet 66 stands out due to its high solubility in water, vibrant color, and stability under various conditions. Its unique molecular structure allows for specific interactions with biological molecules, making it highly effective in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C32H23Cu2N7Na2O14S4 |
|---|---|
Molekulargewicht |
1030.9 g/mol |
IUPAC-Name |
disodium;copper;4-hydroxy-7-[[5-hydroxy-6-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C32H25N7O14S4.2Cu.2Na/c33-54(44,45)19-3-7-25(40)23(13-19)36-38-29-27(56(48,49)50)11-15-9-17(1-5-21(15)31(29)42)35-18-2-6-22-16(10-18)12-28(57(51,52)53)30(32(22)43)39-37-24-14-20(55(34,46)47)4-8-26(24)41;;;;/h1-14,35,40-43H,(H2,33,44,45)(H2,34,46,47)(H,48,49,50)(H,51,52,53);;;;/q;;;2*+1/p-2 |
InChI-Schlüssel |
WQVJQLJDLQCWRD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=CC(=C5)S(=O)(=O)N)O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)N)O)O.[Na+].[Na+].[Cu].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


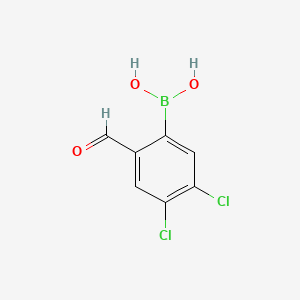
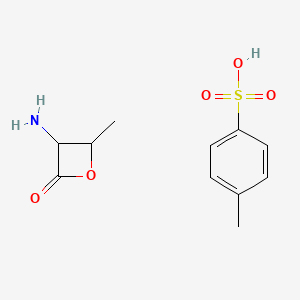
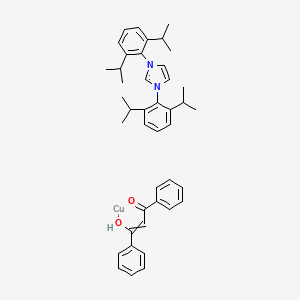
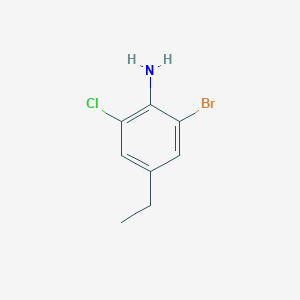
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
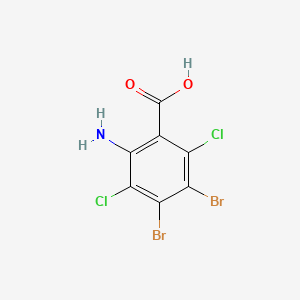
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)



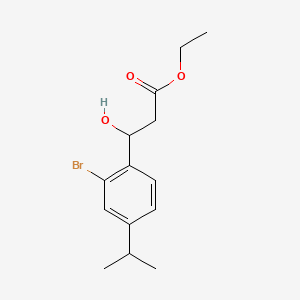
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)


